Taylorione
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Overview
Description
Taylorione is a sesquiterpene ketone isolated from the liverwort Mylia taylorii
Preparation Methods
The total synthesis of Taylorione has been achieved through various methods. One notable method involves the use of the Pauson–Khand reaction, starting from (+)-2-carene . Another efficient synthesis route starts from hex-5-yn-ol, leading to the natural product in its racemic form . These methods highlight the versatility and complexity of synthetic organic chemistry in producing such intricate molecules.
Chemical Reactions Analysis
Taylorione undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The Pauson–Khand reaction, which is a key step in its synthesis, involves the formation of cyclopentenones from alkynes and alkenes . Common reagents used in these reactions include gaseous olefins and various catalysts. The major products formed from these reactions are typically cyclopentenone derivatives, which are crucial intermediates in the synthesis of this compound.
Scientific Research Applications
In chemistry, it serves as a model compound for studying complex organic synthesis techniques . In biology and medicine, its unique structure and potential biological activities make it a candidate for drug development and other therapeutic applications. Additionally, its presence in liverworts suggests potential ecological and environmental roles that are yet to be fully explored.
Mechanism of Action
The exact mechanism of action of Taylorione is not fully understood. its structure suggests that it may interact with various molecular targets and pathways. The sesquiterpene skeleton of this compound could potentially interact with enzymes and receptors, leading to various biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Taylorione is unique due to its specific carbon skeleton and sesquiterpene nature. Similar compounds include other sesquiterpenes isolated from liverworts, such as myliol and myltaylenol . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific arrangement of carbon atoms and the resulting chemical properties.
Properties
CAS No. |
55304-00-2 |
---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
4-[(1S,3R)-2,2-dimethyl-3-(5-methylidenecyclopenten-1-yl)cyclopropyl]butan-2-one |
InChI |
InChI=1S/C15H22O/c1-10-6-5-7-12(10)14-13(15(14,3)4)9-8-11(2)16/h7,13-14H,1,5-6,8-9H2,2-4H3/t13-,14+/m0/s1 |
InChI Key |
CDXNKWAMDXZEKB-UONOGXRCSA-N |
Isomeric SMILES |
CC(=O)CC[C@H]1[C@H](C1(C)C)C2=CCCC2=C |
Canonical SMILES |
CC(=O)CCC1C(C1(C)C)C2=CCCC2=C |
Origin of Product |
United States |
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